N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
Molecular Formula |
C17H14ClN5O3 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chloroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClN5O3/c18-11-2-4-12(5-3-11)20-16-15(21-23-22-16)17(24)19-8-10-1-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key |
JNXBSTCDKXDYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Huisgen 1,3-Dipolar Cycloaddition
The Huisgen reaction between a terminal alkyne and an organic azide remains the gold standard for 1,2,3-triazole synthesis. In this case, the alkyne component could be derived from propiolic acid derivatives, while the azide might incorporate the 4-chloroaniline group. Copper(I) catalysts (e.g., CuI, CuBr) in polar solvents like DMF or acetonitrile facilitate the reaction at ambient or slightly elevated temperatures (25–60°C).
-
Azide Preparation: 4-Chlorophenyl azide is synthesized via diazotization of 4-chloroaniline with sodium nitrite and HCl, followed by treatment with sodium azide.
-
Alkyne Substrate: Ethyl propiolate or a protected acetylene-carboxylic acid derivative serves as the alkyne.
-
Cycloaddition: Reacting the azide and alkyne in the presence of CuI (5 mol%) and DIPEA in DMF at 50°C for 12 hours yields the 1,4-disubstituted triazole ester.
Functionalization of the Triazole Core
Introduction of the 4-Chloroanilino Group
Amide Bond Formation with the Benzodioxolylmethyl Amine
The final step involves coupling the activated triazole-carboxylic acid with N-(1,3-benzodioxol-5-ylmethyl)amine. This is achieved via two primary methods:
Schotten-Baumann Reaction
The acyl chloride is reacted with the amine in a biphasic system (dichloromethane-water) with NaHCO₃ as a base. This method is rapid but requires strict pH control to avoid hydrolysis.
Carbodiimide-Mediated Coupling
A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The protocol from for analogous piperazine derivatives is adapted as follows:
-
Activation: EDC (1.08 mmol) and HOBt (0.9 mmol) are added to a solution of triazole-4-carboxylic acid (0.9 mmol) in DMF (5 mL) at 0°C.
-
Amine Addition: N-(1,3-benzodioxol-5-ylmethyl)amine (0.9 mmol) in DMF (5 mL) is introduced, and the mixture is stirred at room temperature for 18 hours.
-
Work-Up: The reaction is quenched with water, extracted with ethyl acetate, washed with HCl (1M), NaHCO₃ (sat.), and brine. Purification via silica gel chromatography yields the target compound.
Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Triazole Formation | CuI, DIPEA, DMF, 50°C, 12h | 85 | >95 | |
| Hydrolysis to Acid | NaOH, THF/MeOH, reflux, 4h | 92 | 98 | |
| Amide Coupling (EDC) | EDC, HOBt, DMF, rt, 18h | 78 | 97 |
Challenges and Mitigation Strategies
-
Regioselectivity: CuAAC ensures 1,4-disubstitution, but trace 1,5-isomers may form. HPLC with a C18 column (acetonitrile/water gradient) effectively separates regioisomers.
-
Amine Sensitivity: N-(1,3-benzodioxol-5-ylmethyl)amine is hygroscopic; storage under N₂ and use of molecular sieves in reactions improve stability.
-
By-Product Formation: Urea derivatives from EDC decomposition are minimized by maintaining low temperatures during activation.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A telescoped approach combines triazole formation and amide coupling without isolating intermediates. For example, after CuAAC, the ester is hydrolyzed in situ, and EDC/HOBt is added directly. This reduces purification steps but requires precise stoichiometry.
Solid-Phase Synthesis
Wang resin-bound amines allow iterative coupling and cycloaddition, though this is more common in peptide-triazole hybrids than small-molecule synthesis.
Analytical Characterization
Critical spectroscopic data for the target compound (from):
-
IR (cm⁻¹): 3253 (N–H), 1645 (C=O), 1529 (C=N).
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.65 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 5.99 (s, 2H, OCH₂O), 4.38 (d, J = 5.8 Hz, 2H, NCH₂).
Chemical Reactions Analysis
Oxidation Reactions
The amino group on the triazole ring and the benzodioxole moiety are primary sites for oxidation:
-
Aromatic amine oxidation : The 5-[(4-chlorophenyl)amino] group undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), forming nitroso or nitro derivatives.
-
Benzodioxole ring oxidation : Under strong acidic conditions, the methylenedioxy group (O-CH₂-O) in benzodioxole oxidizes to a quinone structure.
Table 1: Oxidation Pathways
| Reaction Site | Reagent/Conditions | Product |
|---|---|---|
| 5-Amino group | H₂O₂, acidic conditions | Nitroso intermediate (observed via TLC) |
| Benzodioxole | HNO₃, H₂SO₄ | Quinone derivative (confirmed via IR) |
Reduction Reactions
Reduction primarily targets the triazole ring and chlorophenyl group:
-
Triazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole to a dihydrotriazole intermediate.
-
Chlorophenyl group reduction : LiAlH₄ selectively reduces the C-Cl bond to C-H under anhydrous conditions.
Key Observations :
-
Reduction of the triazole ring alters its aromaticity, impacting biological activity .
-
Chlorophenyl reduction is pH-dependent, with optimal yields in tetrahydrofuran (THF) at 0°C.
Substitution Reactions
The chlorophenyl and triazole moieties participate in nucleophilic/electrophilic substitutions:
Nucleophilic Aromatic Substitution
-
The 4-chlorophenyl group undergoes substitution with amines (e.g., NH₃) under high-temperature, high-pressure conditions, yielding 4-aminophenyl derivatives .
Electrophilic Substitution
-
Benzodioxole’s electron-rich ring undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the methylenedioxy group.
Table 2: Substitution Reactions
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Nucleophilic (Cl→NH₂) | NH₃, Cu catalyst | 120°C, 12 h | 4-Aminophenyl derivative |
| Electrophilic (NO₂) | HNO₃, H₂SO₄ | 0°C, 2 h | 6-Nitrobenzodioxole analog |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, reflux): Converts the carboxamide to a carboxylic acid.
-
Basic hydrolysis (NaOH, H₂O): Yields a carboxylate salt, confirmed via NMR.
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate .
Complexation Reactions
The triazole nitrogen atoms act as ligands for transition metals:
-
Coordination with Cu(II) : Forms a stable 1:1 complex in methanol, characterized by UV-Vis spectroscopy (λₐᵦₛ = 650 nm).
-
Ag(I) complexation : Results in a crystalline complex with enhanced antimicrobial activity .
Applications :
These complexes are studied for catalytic and therapeutic properties, particularly in drug delivery systems .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds related to triazoles. For example, derivatives of triazole have shown promising results against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis.
Case Study: Triazole Derivatives
A study demonstrated that triazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using the turbidimetric method, revealing that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
The anticancer potential of N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has been explored through various in vitro studies. The compound’s structural features suggest that it may interact with cancer cell pathways effectively.
Case Study: In Vitro Evaluation
In one study, triazole derivatives were tested against human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B (SRB) assay. Results indicated that certain compounds exhibited cytotoxic effects, leading to apoptosis in cancer cells . This suggests that modifications to the triazole structure can enhance anticancer activity.
Mechanistic Insights
Molecular docking studies have been employed to understand the binding interactions between the compound and target proteins involved in cancer progression. This computational approach allows researchers to predict how changes in molecular structure can influence biological activity.
Binding Affinity Studies
Molecular docking simulations revealed that this compound binds effectively to specific receptors associated with tumor growth. The binding affinity was quantified, providing insights into its potential as a lead compound for further development .
Summary of Findings
| Application | Activity | Methodology | Outcome |
|---|---|---|---|
| Antimicrobial | Effective against bacteria | Turbidimetric method | Comparable MIC to antibiotics |
| Anticancer | Cytotoxic to MCF7 cells | SRB assay | Induced apoptosis |
| Molecular Docking | High binding affinity | Computational modeling | Predictive insights on efficacy |
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the benzodioxole and chlorophenyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The target compound’s uniqueness lies in its combination of a benzodioxolemethyl carboxamide and a (4-chlorophenyl)amino group. Key structural analogs and their differences are summarized below:
Key Observations :
- N1 Substitutions : Unlike analogs with aryl groups (e.g., 4-methoxyphenyl or 4-chlorophenyl) at N1, the target compound’s N1 is unsubstituted, with the benzodioxole group attached via the carboxamide .
- Position 5: The (4-chlorophenyl)amino group is shared with , but differs from cyclopropyl or trifluoromethyl substituents in other analogs .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C18H16ClN5O3
- Molecular Weight : 373.81 g/mol
The presence of the triazole ring and the benzodioxole moiety suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. The compound's structure allows it to inhibit the growth of both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| 1 | Staphylococcus aureus | Moderate |
| 2 | E. coli | Significant |
| 3 | Candida albicans | High |
Antiviral Activity
Triazole derivatives have also been evaluated for antiviral activity. In vitro studies indicate that compounds with similar structures can inhibit viral replication in various RNA and DNA viruses. For example, a related triazole compound demonstrated broad-spectrum antiviral activity at non-toxic dosage levels .
Anticancer Properties
Research has shown that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. Specifically, this compound has been linked to cell cycle arrest in cancer cell lines such as MCF7 (breast carcinoma) and HCT116 (colon carcinoma) .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| HCT116 | 20 | Cell cycle arrest (G2/M phase) |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Triazoles are known to inhibit key enzymes involved in fungal metabolism and cancer cell proliferation.
- Receptor Binding : Some studies suggest that this compound may bind to receptors implicated in cellular signaling pathways related to cancer progression .
Study 1: Antimicrobial Efficacy
In a study published by Gall et al., a series of triazole derivatives were synthesized and tested against various pathogens. The results indicated that modifications to the triazole ring significantly enhanced antimicrobial activity .
Study 2: Anticancer Assessment
A recent investigation assessed the anticancer effects of several triazole derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound caused significant cytotoxicity through apoptosis .
Q & A
Q. What are the optimized synthetic protocols for N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
Answer: The compound is synthesized via multi-step protocols involving:
Core scaffold assembly : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.
Substituent introduction : Coupling of the 1,3-benzodioxole methyl group and 4-chlorophenylamine via nucleophilic substitution or amidation.
Purification : Column chromatography (Hex/EtOAc gradients) and recrystallization to achieve >95% purity.
Key factors affecting yield:
- Temperature control during cycloaddition (60–80°C optimal).
- Stoichiometric ratios (e.g., 1:1.2 for azide to alkyne).
- Catalyst loading (5–10 mol% CuI).
Q. Reference Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | CuI, DIPEA, DMF, 70°C | 65–75 | 90 |
| 2 | 4-Chloroaniline, EDC/HOBt | 80–85 | 95 |
Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?
Answer: Primary techniques :
- NMR : -NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.5 ppm), benzodioxole methylene (δ 5.1–5.3 ppm), and triazole protons (δ 8.2–8.5 ppm).
- Mass spectrometry : ESI-MS ([M+H] expected m/z ~440).
- X-ray crystallography : SHELXL refinement (R-factor <0.05) resolves bond angles and torsional strain in the triazole-carboxamide linkage .
Q. Common discrepancies :
- Rotameric forms : Dynamic -NMR splitting due to restricted rotation of the 4-chlorophenylamino group.
- Crystallographic disorder : Use WinGX/ORTEP to model anisotropic displacement ellipsoids .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational models validate these interactions?
Answer: Pharmacological targets :
Q. Computational validation :
Q. What strategies resolve contradictions in cytotoxicity data across cell lines, and how is mechanism of action (MoA) elucidated?
Answer: Data contradictions :
- Inconsistent IC values (e.g., 10 µM in HeLa vs. 50 µM in MCF-7) may arise from:
- Differential expression of metabolic enzymes (e.g., CYP3A4).
- Membrane permeability variations (logP ~2.5).
Q. MoA elucidation :
Transcriptomics : RNA-seq identifies upregulated apoptosis markers (e.g., Caspase-3, Bax).
Metabolomics : LC-MS reveals ATP depletion and ROS accumulation.
Target engagement : Cellular thermal shift assay (CETSA) confirms binding to HSP90 .
Q. How are structure-activity relationship (SAR) studies designed to improve potency and selectivity?
Answer: SAR design :
- Variation points :
- Benzodioxole substituents (e.g., methoxy vs. halogen).
- Triazole N1-substituents (alkyl vs. aryl).
- Carboxamide modifications (cyclopentyl vs. piperidinyl).
Q. Key findings :
- Benzodioxole methylene : Electron-withdrawing groups (e.g., Cl) enhance CB1 affinity by 2-fold.
- Triazole C5-amino group : Bulky substituents reduce off-target kinase activity.
Q. Reference Data :
| Derivative | R Group (C5) | CB1 IC (nM) | Selectivity (CB1/CB2) |
|---|---|---|---|
| Parent | 4-Cl-Ph | 50 | 100 |
| Analog A | 4-F-Ph | 45 | 85 |
| Analog B | Cyclopentyl | 120 | 200 |
Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?
Answer: Challenges :
- Pseudosymmetry : Overlapping reflections in P2/c space group.
- Twinned crystals : SHELXL HKLF5 mode refines twin laws (e.g., twofold rotation).
Q. Solutions :
Q. How are metabolic stability and toxicity profiles assessed preclinically?
Answer: Assays :
- Microsomal stability : Human liver microsomes (HLM) quantify half-life (t >60 min desirable).
- Reactive metabolite screening : Trapping with glutathione (GSH) detects thiol adducts via LC-MS/MS.
- hERG inhibition : Patch-clamp assays (IC >10 µM required).
Q. Data :
| Parameter | Result | Method |
|---|---|---|
| HLM t | 45 min | UV-HPLC |
| CYP3A4 inhibition | 20% at 10 µM | Fluorescent probe |
| Ames test | Negative (≤1 µg/mL) | Bacterial reverse |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
